N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

EPAC antagonist RapGEF3 isoxazole SAR

EPAC/cAMP signaling research often relies on halophenyl antagonists with limited structural diversity, complicating SAR interpretation. This compound (US11124489 series) offers a furan-pyridyl-isoxazole scaffold with altered hydrogen-bonding topology versus chlorinated/fluorinated congeners. • Furan-pyridyl hybridization provides distinct π-stacking geometry vs. biphenyl-isoxazole alternatives • Three aromatic systems (furan, pyridine, isoxazole) enable systematic derivatization for kinase or receptor programs • Structurally complementary to halophenyl EPAC probes (congener IC50: 2.4-7.2 µM); suitable for polypharmacology panels

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 2034435-23-7
Cat. No. B2357081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
CAS2034435-23-7
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C19H14N4O3/c24-19(16-9-18(26-23-16)14-3-1-7-20-12-14)22-11-13-5-6-15(21-10-13)17-4-2-8-25-17/h1-10,12H,11H2,(H,22,24)
InChIKeyHHDPJUZPUBWYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile & Procurement (CAS 2034435-23-7)


N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic small molecule (MF: C19H14N4O3; MW: 346.34 g/mol) that integrates furan, pyridine, and isoxazole pharmacophores within a single scaffold [1]. The compound belongs to the isoxazole-3-carboxamide class and is structurally positioned as a kinase- or receptor-modulating probe, as inferred from its inclusion in patent US11124489, which describes EPAC (Exchange Protein directly Activated by cAMP) antagonists [2]. Commercially, it is available as a research-grade screening compound (e.g., Life Chemicals catalog F6482-6650) with purities suitable for in vitro pharmacology campaigns [3].

EPAC Probe Isoxazole-3-carboxamide scaffold inferred for EPAC signaling studies from patent series
Research Grade Screening compound supporting in vitro pharmacology and target engagement assays
Scaffold Distinction Furan-pyridyl hybridization provides alternative H-bonding topology vs. halophenyl EPAC antagonists

Risks of Generic Substitution for CAS 2034435-23-7


Isoxazole-carboxamide congeners sharing the same core but bearing different aryl/heteroaryl substituents exhibit marked differences in binding potency and target engagement. In the EPAC antagonist patent series (US11124489), close analogs with chlorine or fluorine substitutions on the phenyl ring showed IC50 values ranging from 2.4 to 7.2 µM against the Rap guanine nucleotide exchange factor 3 target, while the target compound represents a distinct furan-pyridyl hybridization that alters both π-stacking capacity and hydrogen-bonding geometry [1]. Generic substitution without direct comparative data therefore risks selecting a compound with materially different affinity, selectivity, and pharmacokinetic trajectory, undermining experimental reproducibility [2].

EPAC potency may shift substantially among halogenated analogs; replacing the furan-pyridyl motif with a chlorophenyl can alter target engagement.
Furan-2-yl substitution markedly increases CB1 receptor displacement relative to pyridin-3-yl; cannabinoid pathway interpretation may differ.
Higher molecular weight and additional aromatic ring vs. leaner isoxazole fragments can affect solubility and protein binding in cell-based assays.

Differentiation Evidence vs. Structural Analogs (CAS 2034435-23-7)


EPAC Antagonist Potency: Target vs. Chlorinated Analog

Within the US11124489 patent series, Compound 36 (the target compound) is distinguished from its closest chlorinated analogs by a shift from a halophenyl hydrazinyl cyanide motif to a furan-pyridyl isoxazole carboxamide scaffold. While BindingDB records for chlorinated analogs (e.g., Compound 11/15, Compound 24) report IC50 values of 7.2 µM and 5.6 µM respectively against Rap guanine nucleotide exchange factor 3, the target compound's unique hybridization was designed to modulate EPAC isoform selectivity, though its specific IC50 in this assay has not been publicly disclosed in the extracted sources [1]. The structural divergence is expected to alter both potency and selectivity profiles.

EPAC potency SAR
Class-level inference
Potency spread >3-fold (2.4–7.2 µM) among close analogs; target compound IC50 not publicly disclosed.
Structural modifications produce substantial target engagement differences.
Direct substitution without comparative data may undermine assay reproducibility.
EPAC antagonist RapGEF3 isoxazole SAR

Cannabinoid Receptor Profiling: Furan-2-yl vs. Pyridin-3-yl Analogs

In a separate isoxazole-carboxamide series tested against CB1 and CB2 receptors, compound 4f (R1 = 5-Cl, R2 = furan-2-yl) displayed weak displacement at 10 µM (CB1: 56.5%; CB2: 46.5%) with IC50 >10 µM, while the pyridin-3-yl analog 4a showed lower CB1 displacement (36%) and comparable CB2 displacement (35%) [1]. This demonstrates that the furan-2-yl substituent can shift receptor interaction profiles relative to pyridin-3-yl in the same scaffold position, providing a class-level inference that the target compound's distinct furan-pyridyl arrangement may yield a different polypharmacology signature compared to simpler pyridinyl or phenyl variants.

CB1 receptor displacement
Cross-study comparable
Furan-2-yl analog: 56.5% displ. at 10 µM; Pyridin-3-yl analog: 36% displ.
Furan moiety increases CB1 engagement relative to pyridinyl congener.
20 pp differential; IC50 >10 µM for both.
CB1 receptor CB2 receptor isoxazole SAR cannabinoid

Physicochemical Profile vs. Common Isoxazole Screening Compounds

The target compound's predicted properties (Density: 1.300 g/cm³; pKa: 12.40; balanced lipophilicity inferred from the presence of both polar pyridine/isoxazole rings and a lipophilic furan moiety) distinguish it from more lipophilic isoxazole screening compounds that lack the pyridin-3-yl hydrogen-bond acceptor [1]. While no direct experimental logP comparison is available in public sources, the compound's modular design—featuring three distinct aromatic systems—offers a differentiated solubility-permeability profile that procurement scientists should evaluate against simpler biphenyl-isoxazole alternatives when selecting compounds for cell-based assays requiring aqueous solubility above 10 µM.

Physicochemical profile
Supporting evidence
Predicted density 1.300 g/cm³, pKa 12.40, MW 346.34 g/mol; 5 H-bond acceptors.
Distinct solubility-permeability profile vs. smaller isoxazole fragments.
Experimental logP not available; predicted values only.
drug-likeness physicochemical properties permeability solubility

Optimal Applications for CAS 2034435-23-7


EPAC-Mediated Signaling Studies

For research groups investigating cAMP/EPAC signaling cascades, the target compound offers a furan-pyridyl hybridization that is structurally distinct from the halophenyl hydrazinyl cyanide EPAC antagonists most commonly reported in the patent literature [1]. When experimental protocols demand a probe with a different hydrogen-bonding topology than chlorinated or fluorinated congeners, this compound provides a complementary chemical tool to interrogate structure-activity relationships at the EPAC allosteric site.

Cannabinoid Receptor Polypharmacology Profiling

Given the class-level evidence that furan-2-yl substitution on isoxazole scaffolds enhances CB1 receptor displacement relative to pyridin-3-yl analogs (20-percentage-point differential at 10 µM), the target compound is a rational inclusion in polypharmacology panels designed to map the cannabinoid-adjacent activity of isoxazole-containing compound libraries [1].

Hit-to-Lead Optimization of Multi-Aromatic Kinase Modulators

The compound's three distinct aromatic systems (furan, pyridine, isoxazole) make it a versatile intermediate for structure-activity relationship expansion [1]. Medicinal chemistry groups pursuing kinase inhibition or receptor modulation programs can use the target compound as a starting scaffold for systematic derivatization, knowing that the furan-pyridine-isoxazole framework offers differentiated π-stacking geometry compared to biphenyl- or phenyl-pyridine isoxazole alternatives [2].

Assay Interference & Solubility Benchmarking

With a predicted pKa of 12.40 and a molecular weight of 346.34 g/mol, the compound is expected to exhibit pH-dependent solubility and potential protein binding that differs from lower-MW isoxazole fragments [1]. Analytical groups developing solubility or non-specific binding assays can employ this compound as a representative multi-ring heterocycle to benchmark assay conditions for medium-sized screening compounds.

Application
Selection Property
Validation Focus
EPAC signaling pathway studies
Furan-pyridyl isoxazole scaffold with distinct H-bonding topology
Target engagement and selectivity against halogenated congeners
Cannabinoid receptor polypharmacology mapping
Furan-2-yl moiety modulates CB1 receptor interaction profile
Receptor displacement assays against pyridinyl isoxazole analogs
Multi-aromatic kinase modulator SAR expansion
Three distinct aromatic systems (furan, pyridine, isoxazole)
Kinase inhibition or receptor binding profiling
Solubility and non-specific binding assay benchmarking
Predicted pKa 12.4 and MW 346 for medium-sized heterocycles
pH-dependent solubility and protein binding assessment
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